8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene
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Overview
Description
8-Methyl-1,4-dioxaspiro[45]dec-6-ene is an organic compound with the molecular formula C9H14O2 It belongs to the class of spiro compounds, which are characterized by having two or more rings connected through a single common atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene can be achieved through several methods. One common approach involves the dichlorovinylation of an enolate, followed by cyclization. The reaction typically requires anhydrous conditions and the use of reagents such as diisopropylamine, butyllithium, and trichloroethylene . The process involves multiple steps, including the formation of lithium diisopropylamide, addition of the enolate, and subsequent cyclization to form the spiro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The spiro compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions result in the formation of new spiro compounds with different functional groups.
Scientific Research Applications
8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene has several applications in scientific research:
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene exerts its effects involves its interaction with molecular targets and pathways. The spiro structure allows for unique binding interactions with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]dec-7-ene: A similar spiro compound with a different substitution pattern.
8-Methylene-1,4-dioxaspiro[4.5]decane: Another spiro compound with a methylene group instead of a methyl group.
1,4-Dioxaspiro[4.5]dec-7-en-8-yl boronic acid pinacol ester: A boronic acid derivative of the spiro compound.
Uniqueness
8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
81842-08-2 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
8-methyl-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C9H14O2/c1-8-2-4-9(5-3-8)10-6-7-11-9/h2,4,8H,3,5-7H2,1H3 |
InChI Key |
VNFHLOCJIWNANW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C=C1)OCCO2 |
Origin of Product |
United States |
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